benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to an acetate moiety, which is further linked to a chromen-2-one structure with dimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with benzyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, could be employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl group of the chromen-2-one structure.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, leading to the formation of various substituted esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Medicine: Explored for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The chromen-2-one structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways involved in inflammation and coagulation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but with an isopropyl group instead of a benzyl group.
4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]benzoic acid: Contains a benzoic acid moiety instead of an acetate group.
Uniqueness
Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific combination of a benzyl group and a chromen-2-one structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-10-18(21)25-20-14(2)17(9-8-16(13)20)23-12-19(22)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWCTTUGDBJCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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